Methyl 2alpha-hydroxyhardwickiate
Overview
Description
Methyl 2alpha-hydroxyhardwickiate is a type of compound known as Diterpenoids . It has a molecular formula of C21H30O4 and a molecular weight of 346.46 g/mol . This compound is derived from the herbs of lodes cirrhosa .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 346.46 g/mol . The compound is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications
Cancer Cell Differentiation
Methyl 2α-hydroxyhardwickiate and its derivatives, including 2α-methyl-, 2α-(3-hydroxypropyl)-, and 2α-(3-hydroxypropoxy)-derivatives, have been synthesized and evaluated for their potential in cancer treatment, specifically in inducing cancer cell differentiation. These compounds have shown potent activity in differentiating HL-60 cancer cells, a human leukemia cell line. This finding is significant as it suggests a potential therapeutic role of these compounds in leukemia treatment (Suhara et al., 2002).
Vitamin D Receptor Agonists
Research has focused on the structure-activity relationships of the A-ring moiety of the vitamin D molecule. Methyl 2α-hydroxyhardwickiate analogs, particularly 2-methyl-1,25-dihydroxyvitamin D3, have been found to be strong agonists of the vitamin D receptor (VDR). These analogs have been synthesized and evaluated for their biological activities, including VDR binding affinity, potency in HL-60 cell differentiation, and apoptosis induction. The modification with 2α-methyl groups has shown to significantly influence the biological profile of these compounds (Takayama et al., 2003).
Safety and Hazards
The safety data sheet for Methyl 2alpha-hydroxyhardwickiate suggests that it should be handled with care. Contact with eyes, skin, and clothing should be avoided. Ingestion and inhalation should also be avoided. The compound should be kept away from sources of ignition and prolonged or repeated exposure should be avoided .
Properties
IUPAC Name |
methyl (3R,4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-3-hydroxy-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-5-8-21(3)17(19(23)24-4)11-16(22)12-18(21)20(14,2)9-6-15-7-10-25-13-15/h7,10-11,13-14,16,18,22H,5-6,8-9,12H2,1-4H3/t14-,16+,18-,20+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKOGQSOLMLOJZ-SIPBKJAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CC(C=C2C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C[C@H](C=C2C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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